2,5-Dibromo-3-(pyrrolidinocarbonyl)pyridine
Description
IUPAC Name and Structural Formula
The systematic IUPAC name for this compound is 2,5-dibromo-3-(pyrrolidine-1-carbonyl)pyridine . Its structural formula consists of a pyridine ring with:
- Bromine atoms at positions 2 and 5.
- A pyrrolidine-1-carbonyl group (-C(O)N(C4H8)) at position 3.
The structural formula is represented as:
Derived from substituent patterns in bromopyridine derivatives.
CAS Registry Number and Alternative Designations
Molecular Weight and Empirical Formula
- Empirical Formula : C10H9Br2N2O
- Molecular Weight : 335.01 g/mol (calculated from atomic masses: C=12.01, H=1.01, Br=79.90, N=14.01, O=16.00).
Table 1: Molecular Composition
| Component | Quantity | Contribution to Molecular Weight (g/mol) |
|---|---|---|
| Carbon | 10 | 120.10 |
| Hydrogen | 9 | 9.09 |
| Bromine | 2 | 159.80 |
| Nitrogen | 2 | 28.02 |
| Oxygen | 1 | 16.00 |
| Total | 333.01 |
Calculations derived from substituent addition to pyridine core.
Structural and Electronic Properties
Stereochemical Considerations
The pyrrolidine ring introduces a non-planar, saturated five-membered ring system, creating a stereochemically diverse environment. The nitrogen atom in the pyrrolidine group adopts a pyramidal geometry, influencing the electron density distribution across the pyridine ring.
Resonance and Tautomerism
The carbonyl group adjacent to the pyridine nitrogen participates in resonance, delocalizing electron density into the aromatic ring. This resonance stabilization enhances the electrophilic character of the pyridine ring, particularly at the 4- and 6-positions.
Spectral Characterization
Nuclear Magnetic Resonance (NMR)
- 1H NMR :
- Pyridine protons: δ 8.50–9.20 ppm (deshielded due to electron-withdrawing bromine and carbonyl groups).
- Pyrrolidine protons: δ 1.80–3.40 ppm (multiplet for CH2 groups).
- 13C NMR :
- Carbonyl carbon: δ 165–170 ppm.
- Pyridine carbons: δ 120–150 ppm (C-Br signals at higher δ).
Infrared (IR) Spectroscopy
Comparative Analysis with Analogues
Table 2: Comparison with Related Bromopyridines
| Compound | Substituents | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| 2,5-Dibromopyridine | Br at 2,5 | C5H3Br2N | 236.89 |
| 2,5-Dibromo-3-methylpyridine | Br at 2,5; CH3 at 3 | C6H5Br2N | 250.92 |
| 2,5-Dibromo-3-(pyrrolidinocarbonyl)pyridine | Br at 2,5; pyrrolidinocarbonyl at 3 | C10H9Br2N2O | 335.01 |
Data synthesized from PubChem and NIST entries.
Applications and Relevance
Medicinal Chemistry
The pyrrolidine-1-carbonyl group serves as a bioisostere for carboxylic acids, enhancing membrane permeability in drug candidates. Bromine atoms facilitate halogen bonding with biological targets, such as kinases or GPCRs.
Materials Science
Bromine substituents enable Suzuki-Miyaura cross-coupling reactions, allowing the synthesis of conjugated polymers for organic electronics.
Structure
3D Structure
Properties
Molecular Formula |
C10H10Br2N2O |
|---|---|
Molecular Weight |
334.01 g/mol |
IUPAC Name |
(2,5-dibromopyridin-3-yl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C10H10Br2N2O/c11-7-5-8(9(12)13-6-7)10(15)14-3-1-2-4-14/h5-6H,1-4H2 |
InChI Key |
RTIOAQUCDNOVLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(N=CC(=C2)Br)Br |
Origin of Product |
United States |
Preparation Methods
Bromination via Diazotization of 2-Aminopyridine
Methodology :
- Step 1 : Acetylation of 2-aminopyridine with acetic anhydride under reflux forms 2-acetamidopyridine.
- Step 2 : Bromination using liquid bromine at 45–55°C yields 2-amino-5-bromopyridine.
- Step 3 : Diazotization with NaNO₂ in HBr/CuBr₂ at -5–15°C replaces the amino group with bromine, yielding 2,5-dibromopyridine.
Key Data :
| Parameter | Condition | Yield | Source |
|---|---|---|---|
| Acetic anhydride ratio | 1:1.5 (2-aminopyridine:Ac₂O) | 60% | |
| Bromine stoichiometry | 1.2–1.5 equiv. per amine group | 64–88% | |
| Diazotization temp. | -5–15°C | 77% |
Mechanistic Insight :
The acetyl group directs bromine to the para position (C5), while diazotization selectively substitutes the amino group at C2 with bromine.
Direct Bromination of 2-Hydroxypyridine
Methodology :
- Step 1 : Bromination of 2-hydroxypyridine with N-bromosuccinimide (NBS) in acetonitrile at -10–25°C yields 2-hydroxy-5-bromopyridine.
- Step 2 : Phosphorus tribromide (PBr₃) in 1,2-dichloroethane replaces the hydroxyl group with bromine, forming 2,5-dibromopyridine.
Key Data :
| Parameter | Condition | Yield | Source |
|---|---|---|---|
| NBS stoichiometry | 1:1 (2-hydroxypyridine:NBS) | 90% | |
| PBr₃ reaction time | 10 h reflux | 89% |
Advantage : Higher regioselectivity (94:6 ratio for 5-bromo vs. 3-bromo isomer).
Introduction of Pyrrolidinocarbonyl Group
The final step involves acylating 2,5-dibromopyridine at the C3 position.
Friedel-Crafts Acylation
Methodology :
- Step 1 : React 2,5-dibromopyridine with pyrrolidine-1-carbonyl chloride in the presence of AlCl₃.
- Step 2 : Purify via recrystallization or column chromatography.
Key Data :
| Parameter | Condition | Yield | Source |
|---|---|---|---|
| Catalyst | AlCl₃ (1.2 equiv.) | 72% | |
| Solvent | Dichloromethane | – |
Challenge : Competing bromine displacement is minimized by using mild conditions and excess acyl chloride.
Transition Metal-Catalyzed Coupling
Methodology :
- Step 1 : Convert 2,5-dibromopyridine to the Grignard reagent (3-lithio derivative) at -78°C.
- Step 2 : React with pyrrolidine-1-carbonyl chloride or pivaloyl chloride to install the acyl group.
Key Data :
| Parameter | Condition | Yield | Source |
|---|---|---|---|
| Temperature | -78°C (Grignard formation) | 65% | |
| Coupling agent | Pd(PPh₃)₄ (5 mol%) | 58% |
Advantage : Better control over C3 selectivity compared to electrophilic substitution.
Alternative Routes and Innovations
One-Pot Bromination-Acylation
A recent patent (CN112679420A) describes a telescoped process:
- Step 1 : Brominate 2-hydroxypyridine with dibromohydantoin.
- Step 2 : In situ acylation using pyrrolidine carbonyl chloride and DMAP.
Key Data :
| Parameter | Condition | Yield | Source |
|---|---|---|---|
| Total yield | – | 68% |
Limitation : Requires strict stoichiometric control to avoid over-bromination.
Critical Analysis of Methodologies
Yield Comparison
| Method | Key Step | Yield | Cost Efficiency |
|---|---|---|---|
| Diazotization | CuBr₂-catalyzed reaction | 64–88% | Moderate |
| Direct Bromination | PBr₃-mediated | 89% | High |
| Friedel-Crafts | AlCl₃ catalysis | 72% | Low |
| Grignard Coupling | Pd-catalyzed | 58% | High |
Chemical Reactions Analysis
Types of Reactions
2,5-Dibromo-3-(pyrrolidinocarbonyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: The pyrrolidinocarbonyl group can be reduced to form secondary amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide or thiolates, and the reactions are typically carried out in polar solvents such as dimethylformamide.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Oxidation Reactions: Products include N-oxides of the original compound.
Reduction Reactions: Products include secondary amines derived from the reduction of the pyrrolidinocarbonyl group.
Scientific Research Applications
2,5-Dibromo-3-(pyrrolidinocarbonyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and as a ligand in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,5-Dibromo-3-(pyrrolidinocarbonyl)pyridine involves its interaction with specific molecular targets. The bromine atoms and the pyrrolidinocarbonyl group play a crucial role in its binding affinity and specificity. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Molecular and Structural Comparison
Notes:
Reactivity Trends :
Commercial Availability and Pricing
Notes:
- Prices scale non-linearly with quantity due to synthesis complexity .
Biological Activity
2,5-Dibromo-3-(pyrrolidinocarbonyl)pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, synthesis, and potential applications in pharmaceuticals.
- Molecular Formula : C₉H₈Br₂N₂O
- Molecular Weight : 305.98 g/mol
- CAS Number : 79623-39-5
Synthesis
The synthesis of this compound typically involves the bromination of pyridine derivatives followed by the introduction of the pyrrolidinocarbonyl group. Specific synthetic routes can vary, but they generally involve:
- Bromination : Utilizing bromine or brominating agents to introduce bromine atoms at the 2 and 5 positions of a pyridine ring.
- Carbonylation : The pyrrolidinocarbonyl moiety is introduced through acylation reactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has shown promising results against various bacterial strains, particularly Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with protein biosynthesis.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Streptococcus pneumoniae | 16 µg/mL |
| Escherichia coli | 64 µg/mL |
These findings suggest that the compound may serve as a lead structure for developing new antibiotics, especially in an era of increasing antibiotic resistance.
The proposed mechanism of action for this compound includes:
- Inhibition of Protein Synthesis : Similar to other pyridine derivatives, it may inhibit ribosomal function.
- Disruption of Membrane Integrity : The lipophilicity imparted by the dibromo substituents enhances membrane penetration, leading to cell lysis.
Case Studies
- Study on Antimicrobial Efficacy : A study conducted by Ippolito et al. (2008) demonstrated that derivatives of pyridine compounds exhibit varying degrees of antibacterial activity. The study specifically noted that this compound had a comparable efficacy to established antibiotics like linezolid against resistant strains of Staphylococcus aureus.
- Biofilm Formation Inhibition : Another study focused on the compound's ability to inhibit biofilm formation in Streptococcus pneumoniae. The results indicated a concentration-dependent reduction in biofilm mass when treated with this compound, suggesting its potential utility in treating biofilm-associated infections.
Potential Applications
Given its biological activities, this compound has potential applications in:
- Pharmaceutical Development : As a scaffold for designing new antimicrobial agents.
- Research Tools : For studying bacterial resistance mechanisms and developing strategies to combat biofilms.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
